molecular formula C8H10ClNOS B8461520 4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride CAS No. 58095-38-8

4,5,6,7-Tetrahydro-7-oxobenzo[b]thiophen-4-amine hydrochloride

Cat. No. B8461520
CAS RN: 58095-38-8
M. Wt: 203.69 g/mol
InChI Key: BYGAIZMVLHHNDY-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

The free amine is obtained by neutralizing the amine hydrochloride in water with sodium hydroxide solution. It is separated by extraction with CHCl3 and removal of the CHCl3 in vacuo affords 4,5,6,7-tetrahydro-7-oxobenzo[b]thiophen-4-amine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1.[OH-].[Na+]>O>[O:2]=[C:3]1[C:8]2[S:9][CH:10]=[CH:11][C:7]=2[CH:6]([NH2:12])[CH2:5][CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O=C1CCC(C2=C1SC=C2)N
Step Two
Name
amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It is separated by extraction with CHCl3 and removal of the CHCl3 in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.